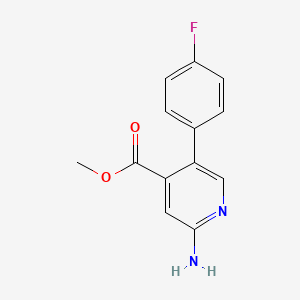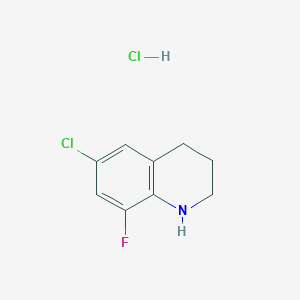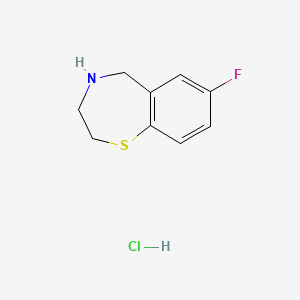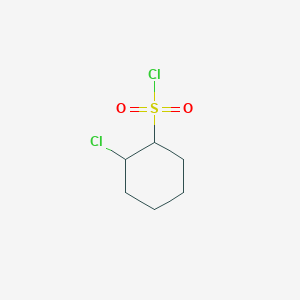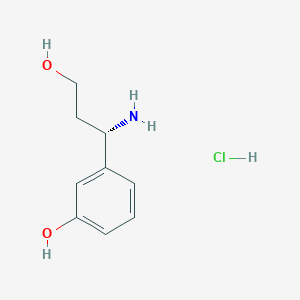
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
“N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a 1,3,4-thiadiazole ring, which is a type of heterocycle that has been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a 1,3,4-thiadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Spectroscopic Analysis
- A study detailed the synthesis and spectroscopic characterization of heterocyclic compounds, including thiadiazole derivatives, demonstrating their potential in developing antibacterial and antifungal agents due to their structural novelty and biological activities (G. K. Patel & H. S. Patel, 2015).
Biological Evaluation and Drug-likeness
- Novel acridine derivatives containing thiadiazole motifs were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including variations with chloro and fluoro substituents, showed promising activity, suggesting the importance of the thiadiazole unit in medicinal chemistry (Varalakshmi Devi Kothamunireddy & Rajitha Galla, 2021).
Antimicrobial Properties
- Research into pyrrolidinone derivatives with thiadiazole, among other moieties, highlighted their significant antibacterial activities against various pathogens. This underscores the role of thiadiazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Benas Balandis et al., 2019).
Anticancer Potential
- The discovery of dehydroabietic acid derivatives with thiadiazole structures showcased their ability to bind DNA/BSA and exert anticancer effects, indicating the therapeutic potential of thiadiazole derivatives in oncology (Lin-Ying Li et al., 2020).
Fungicidal Activity
- Synthesis and evaluation of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity against various fungi, further expanding the utility of thiadiazole derivatives in agriculture and pharmaceuticals to combat fungal infections (Tang Zi-lon, 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action would depend on the specific targets of the compound. As mentioned, the pyrrolidine ring is a common feature in many biologically active compounds, and it can contribute to the stereochemistry of the molecule . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Again, without specific studies, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by many factors, including its chemical structure. The pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s ADME properties and their impact on bioavailability.
Biochemical Analysis
Biochemical Properties
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides . Additionally, the thiadiazole ring can interact with metal ions, potentially affecting metalloenzymes and their catalytic activities . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting overall cell behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . It may act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, indicating its sustained impact on biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . It may also affect its localization and accumulation in specific tissues, influencing its overall efficacy and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
N-phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(15-9-5-2-1-3-6-9)13-17-16-12(19-13)10-7-4-8-14-10/h1-3,5-6,10,14H,4,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNFCKQOFYLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


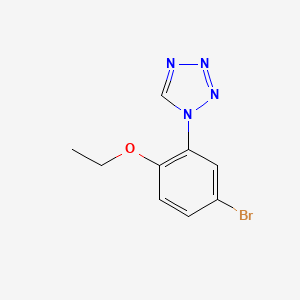
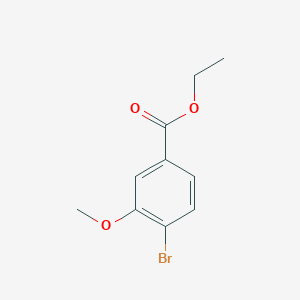


![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)
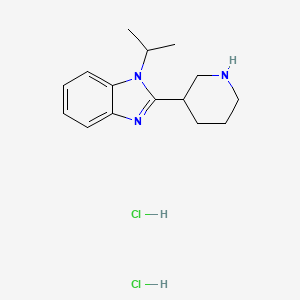
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)

